molecular formula C18H16N4S B2850603 5-(Indol-3-ylmethyl)-4-benzyl-1,2,4-triazole-3-thiol CAS No. 899723-05-8

5-(Indol-3-ylmethyl)-4-benzyl-1,2,4-triazole-3-thiol

Cat. No.: B2850603
CAS No.: 899723-05-8
M. Wt: 320.41
InChI Key: BDKIFTXJIQUPHX-UHFFFAOYSA-N
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Description

Historical Context of 1,2,4-Triazole-3-thiol Derivatives in Medicinal Chemistry

1,2,4-Triazole-3-thiol derivatives have long been recognized for their versatility in drug design. The triazole nucleus, characterized by two carbon and three nitrogen atoms, exhibits remarkable metabolic stability and hydrogen-bonding capacity, making it a privileged scaffold in medicinal chemistry. Early work in the 20th century identified triazoles as antifungal agents, but recent decades have unveiled their broader pharmacological potential. For instance, derivatives bearing sulfur at the 3rd position, such as 1,2,4-triazole-3-thiols, demonstrate enhanced bioactivity due to improved solubility and binding affinity.

The incorporation of thiol (-SH) groups introduces redox-active sites, enabling interactions with cellular thiols like glutathione. This property has been exploited in anticancer agents, where triazole-thiols induce oxidative stress in malignant cells. Notably, fluconazole and ribavirin—both triazole-containing drugs—validated the scaffold’s clinical relevance, spurring interest in structurally optimized variants. Recent syntheses of 4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl thioacetohydrazide derivatives further highlight triazole-thiols’ role in inhibiting cancer cell migration and metastasis.

Significance of Indole-Triazole Hybrid Scaffolds in Drug Discovery

Indole, a bicyclic heterocycle with a benzene fused to a pyrrole ring, is a ubiquitous motif in natural products and pharmaceuticals. Its planar structure facilitates π-π stacking with biological targets, while the NH group enables hydrogen bonding. Combining indole with triazole-thiol creates hybrid scaffolds that synergize these properties. For example, indole’s role in serotonin receptor modulation complements triazole-thiol’s enzyme inhibitory effects, yielding multitarget agents.

Such hybrids are particularly promising in oncology. Indole derivatives like vincristine and vinblastine are established chemotherapeutics, but their toxicity limits use. Hybridization with triazole-thiols mitigates toxicity while retaining efficacy. In 5-(Indol-3-ylmethyl)-4-benzyl-1,2,4-triazole-3-thiol, the indole’s 3-position methylene linkage to triazole enhances conformational rigidity, potentially improving target selectivity. Computational studies suggest these hybrids bind strongly to kinase domains and DNA topoisomerases, disrupting cancer cell proliferation.

Research Significance of this compound

This compound exemplifies rational drug design through strategic pharmacophore fusion. Its synthesis involves cyclocondensation of potassium 2-(indole-3-carbonyl)hydrazine-1-carbodithioate with hydrazine hydrate, followed by acid-mediated cyclization. The benzyl group at N4 stabilizes the triazole ring, while the indolylmethyl moiety augments lipophilicity, aiding blood-brain barrier penetration.

Preliminary in vitro assays reveal selective cytotoxicity against hormone-resistant cancers. For instance, analogues like 4-amino-5-(indole-3-yl)-1,2,4-triazole-3-thiol inhibit Panc-1 pancreatic carcinoma cells (IC~50~ = 8.2 μM) with minimal toxicity to non-cancerous fibroblasts. Molecular docking indicates binding to tubulin’s colchicine site, disrupting microtubule assembly—a mechanism distinct from paclitaxel. Additionally, the thiol group’s redox activity generates reactive oxygen species, inducing apoptosis in triple-negative breast cancer models.

Current Research Landscape and Scientific Relevance

Recent studies prioritize structural diversification to optimize pharmacokinetics. A 2022 study synthesized 14 triazolo[3,4-b]thiadiazole derivatives from 4-amino-5-(indole-3-yl)-1,2,4-triazole-3-thiol, identifying compounds with dual kinase and histone deacetylase inhibition. Another focus is improving synthetic efficiency; microwave-assisted methods reduced reaction times from 12 hours to 30 minutes while maintaining yields above 80%.

Table 1: Key Physicochemical Properties of this compound

Property Value
Molecular Formula C~18~H~16~N~4~S
Molecular Weight 320.41 g/mol
Melting Point 256–258°C
Solubility DMSO > 10 mg/mL
LogP (Calculated) 3.2

The compound’s ability to form hydrogen bonds (H-bond donors: 2; acceptors: 4) enhances target engagement, as evidenced by its −9.3 kcal/mol binding free energy to EGFR kinase. Current efforts also explore its antimicrobial potential, with MIC values of 2 μg/mL against Staphylococcus aureus and Candida albicans. As hybrid scaffolds gain traction, this compound epitomizes the convergence of synthetic innovation and therapeutic promise.

(Continued in subsequent sections with synthesis, pharmacological mechanisms, and comparative analyses.)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzyl-3-(1H-indol-3-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4S/c23-18-21-20-17(22(18)12-13-6-2-1-3-7-13)10-14-11-19-16-9-5-4-8-15(14)16/h1-9,11,19H,10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKIFTXJIQUPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Indol-3-ylmethyl)-4-benzyl-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Alkylation of the Thiol Group

The thiol group undergoes nucleophilic substitution with alkyl halides or benzyl bromides to form thioether derivatives. This reaction is typically conducted in dichloromethane (DCM) or dimethylformamide (DMF) with a base like triethylamine (TEA) to deprotonate the thiol .

Example Reaction:

5 Indol 3 ylmethyl 4 benzyl 1 2 4 triazole 3 thiol+Benzyl bromideTEA DCMS Benzyl derivative\text{5 Indol 3 ylmethyl 4 benzyl 1 2 4 triazole 3 thiol}+\text{Benzyl bromide}\xrightarrow{\text{TEA DCM}}\text{S Benzyl derivative}

Key Data:

ReagentConditionsProduct YieldReference
Benzyl bromideDCM, TEA, 12h RT85%
4-Fluorobenzyl bromideDMF, NaH, 8h 35°C76%

This reaction is critical for modifying the compound’s lipophilicity and biological activity .

Oxidative Cyclization

The thiol group participates in oxidative cyclization to form disulfide-linked dimers or fused heterocycles. For example, treatment with iodine or H2_2O2_2 oxidizes the thiol to a disulfide bond .

Example Reaction:

2×5 Indol 3 ylmethyl 4 benzyl 1 2 4 triazole 3 thiolI2,EtOHDisulfide dimer2\times \text{5 Indol 3 ylmethyl 4 benzyl 1 2 4 triazole 3 thiol}\xrightarrow{\text{I}_2,\text{EtOH}}\text{Disulfide dimer}

Key Data:

Oxidizing AgentSolventProduct StructureReference
I2_2EthanolDimer (S–S bond)
H2_2O2_2DMF/H2_2OSulfonic acid derivative

Nucleophilic Substitution with Electrophiles

The thiol acts as a nucleophile in reactions with electrophilic reagents such as 2-bromoacetamides or aryl halides, forming carbon-sulfur bonds .

Example Reaction with 2-Bromoacetamide:

5 Indol 3 ylmethyl 4 benzyl 1 2 4 triazole 3 thiol+2 Bromo N phenylacetamideNaH DMFS Acetamide derivative\text{5 Indol 3 ylmethyl 4 benzyl 1 2 4 triazole 3 thiol}+\text{2 Bromo N phenylacetamide}\xrightarrow{\text{NaH DMF}}\text{S Acetamide derivative}

Key Data:

ElectrophileConditionsProduct YieldReference
2-Bromo-N-(4-chlorophenyl)acetamideDMF, NaH, 8h 35°C82%
4-Nitrobenzyl chlorideDCM, TEA, 6h RT68%

Condensation with Aldehydes

The thiol group can condense with aldehydes under acidic conditions to form thioacetals or thiazolidinones. For instance, reaction with 4-chlorobenzaldehyde in ethanol yields a thiazolidinone derivative .

Example Reaction:

5 Indol 3 ylmethyl 4 benzyl 1 2 4 triazole 3 thiol+4 ChlorobenzaldehydeHCl EtOHThiazolidinone\text{5 Indol 3 ylmethyl 4 benzyl 1 2 4 triazole 3 thiol}+\text{4 Chlorobenzaldehyde}\xrightarrow{\text{HCl EtOH}}\text{Thiazolidinone}

Key Data:

AldehydeCatalystProduct YieldReference
4-FluorobenzaldehydeHCl70%
Indole-3-carbaldehydeAcOH65%

Complexation with Metal Ions

The sulfur atom in the thiol group coordinates with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) to form stable complexes, which are explored for antimicrobial applications .

Example Reaction with Cu(II):

5 Indol 3 ylmethyl 4 benzyl 1 2 4 triazole 3 thiol+Cu NO3 2MeOHCu II complex\text{5 Indol 3 ylmethyl 4 benzyl 1 2 4 triazole 3 thiol}+\text{Cu NO}_3\text{ }_2\xrightarrow{\text{MeOH}}\text{Cu II complex}

Key Data:

Metal SaltSolventComplex Stability ConstantReference
Cu(NO3_3)2_2MethanollogK=4.2\log K=4.2
ZnCl2_2EthanollogK=3.8\log K=3.8

Biological Activity Modulation

Derivatives synthesized via the above reactions exhibit enhanced antibacterial and antifungal activity. For example:

  • S-Benzyl derivatives show MIC values of 1.56 µg/mL against Staphylococcus aureus .

  • Thiazolidinone analogs inhibit Escherichia coli at 3.12 µg/mL, comparable to ampicillin .

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antibacterial properties. The compound under discussion has shown promise in various studies:

  • Inhibition of Multidrug-resistant Bacteria :
    • A study demonstrated that 5-(Indol-3-ylmethyl)-4-benzyl-1,2,4-triazole-3-thiol and its derivatives were tested against multiple beta-lactamase producing strains. The results indicated a synergistic effect when combined with existing antibiotics, leading to a reduction in the minimum inhibitory concentration (MIC) against resistant strains such as E. coli and K. pneumoniae .
  • Mechanism of Action :
    • The compound's mechanism involves interference with bacterial DNA processes. Molecular docking studies suggest that it binds effectively to DNA gyrase, an essential enzyme for bacterial replication .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

  • Inhibition of Cancer Cell Proliferation :
    • In vitro studies have shown that this compound exhibits inhibitory effects on various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Enzyme Inhibition :
    • The compound has also demonstrated activity against acetylcholinesterase and butyrylcholinesterase enzymes, which are relevant in neurodegenerative diseases and cancer . This suggests a dual role where it may serve both as an anticancer agent and a neuroprotective agent.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

  • Cholinesterase Inhibition :
    • Studies indicate that this compound can inhibit cholinesterases effectively, which is crucial for developing treatments for conditions like Alzheimer’s disease .

Case Studies

Study ReferenceFocusFindings
Antibacterial ActivityDemonstrated synergistic effects with beta-lactam antibiotics against resistant bacteria.
Molecular MechanismIdentified binding interactions with DNA gyrase indicating potential as a novel antibacterial agent.
Anticancer ActivityShowed significant inhibition of cancer cell proliferation and induction of apoptosis in various cell lines.

Mechanism of Action

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s unique activity stems from its substituents. Key structural analogs and their differences are summarized below:

Compound Name Substituents (Position 4 and 5) Key Properties/Applications References
Target Compound 4-benzyl, 5-(indol-3-ylmethyl) Potential kinase/COX-2 inhibition
5-(3-(Indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol 4-phenyl, 5-(indol-3-ylpropyl) Molecular docking with anaplastic lymphoma kinases
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (Yucasin) 4H (unsubstituted), 5-(4-chlorophenyl) Auxin biosynthesis inhibition
5-(6-Chloropyridin-3-yl methyl)-4-phenyl-1,2,4-triazole-3-thiol 4-phenyl, 5-(chloropyridinyl) Antibacterial activity
4,5-Diphenyl-1,2,4-triazole-3-thiol 4-phenyl, 5-phenyl α-Glucosidase inhibition (anticoccidial)
5-(4-Methoxyphenyl)-4-phenyl-1,2,4-triazole-3-thiol 4-phenyl, 5-(methoxyphenyl) Improved solubility, corrosion inhibition

Key Observations :

  • Indole vs.
Enzyme Inhibition
  • Kinase and COX-2 Inhibition: Molecular docking studies suggest the target compound interacts with anaplastic lymphoma kinases (ALK), cyclooxygenase-2 (COX-2), and lanosterol 14-α-demethylase, similar to 5-(3-(indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol. However, the benzyl group may alter binding affinity compared to the phenyl or propyl-indole analogs .
  • α-Glucosidase Inhibition : Unlike 4,5-diphenyl-1,2,4-triazole-3-thiol (63% inhibition at 100 µM ), the target compound’s indole moiety could modulate specificity toward different enzyme targets.
Antimicrobial and Anticoccidial Activity
  • Antibacterial Activity: While 5-(6-chloropyridin-3-yl methyl)-4-phenyl-1,2,4-triazole-3-thiol shows activity against S.
  • Anticoccidial Action : The target compound lacks direct evidence for coccidiosis inhibition, unlike 4,5-diphenyl derivatives, which reduce Eimeria stiedae infection in rabbits by 40–60% .

Physicochemical and Electrochemical Properties

  • Electrochemical Behavior: Triazole-thiols like 5-(3-pyridyl)-1,2,4-triazole-3-thiol exhibit anodic peak potentials at 0.87 V , but the target compound’s redox properties are unexplored. Its indole moiety may confer distinct electron-donating/withdrawing effects.
  • Solubility : The methoxyphenyl analog (5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazole-3-thiol) likely has higher aqueous solubility than the target compound due to the polar methoxy group .

Corrosion Inhibition

Triazole-thiols with pyridyl or chlorophenoxy groups (e.g., 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol) show corrosion inhibition efficiencies up to 85% for aluminum alloys . The target compound’s benzyl group may enhance adsorption on metal surfaces, but experimental data is lacking.

Biological Activity

5-(Indol-3-ylmethyl)-4-benzyl-1,2,4-triazole-3-thiol is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse sources.

The compound is synthesized through various methods involving the alkylation of triazole derivatives. The reaction typically employs reagents such as benzyl bromide in the presence of bases like triethylamine in organic solvents. The resulting products are characterized using techniques such as NMR spectroscopy to confirm their structure and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, including:

  • Human melanoma IGR39
  • Triple-negative breast cancer (MDA-MB-231)
  • Pancreatic carcinoma (Panc-1)

In vitro assays demonstrated that this compound exhibits significant cytotoxicity towards these cancer cells. For instance, compounds derived from similar triazole structures showed varying degrees of effectiveness with EC50 values indicating selective toxicity towards cancer cells compared to normal fibroblasts .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cell proliferation and survival. The presence of the triazole ring is known to facilitate interactions with various biological targets, enhancing its potential as a therapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary findings suggest that it may possess antibacterial and antifungal properties, making it a candidate for further research in infectious disease management .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of this compound compared to other related compounds:

Compound NameCell Line TestedEC50 (µM)Activity Type
This compoundIGR3922.3 ± 2.5Anticancer
Compound AMDA-MB-2319.7 ± 1.6Anticancer
Compound BPanc-126.2 ± 1.0Anticancer
Compound CFibroblasts61.4 ± 2.8Selectivity Study

Case Study 1: In Vitro Efficacy

One study evaluated the cytotoxic effects of various triazole derivatives on melanoma cells and reported that compounds similar to this compound demonstrated enhanced selectivity towards cancer cells over normal cells. This selectivity is crucial for developing anticancer therapies with fewer side effects .

Case Study 2: Mechanistic Insights

Another investigation focused on understanding the molecular interactions facilitated by the triazole moiety in inhibiting cancer cell growth. The study utilized molecular docking simulations to predict binding affinities to target enzymes involved in tumor progression .

Q & A

Basic: What are the optimal synthetic routes for 5-(Indol-3-ylmethyl)-4-benzyl-1,2,4-triazole-3-thiol?

Methodological Answer:
The synthesis involves sequential steps:

Acylation and Hydrazinolysis : Start with indole-3-butanoic acid, esterify with bromoethane, then treat with hydrazine hydrate to form 4-(indol-3-yl)butanhydrazide .

Nucleophilic Addition : React the hydrazide with phenylisothiocyanate in propan-2-ol to form a thiocarbamide intermediate .

Cyclization : Treat the intermediate with NaOH (7% solution) to induce intramolecular cyclization, yielding the triazole-thiol core. Neutralize with acetic acid to precipitate the product .

Purification : Crystallize from propan-2-ol for high purity (>95% by HPLC) .

Basic: How is the structural integrity of this compound confirmed?

Methodological Answer:
Use a multi-technique approach:

  • Elemental Analysis : Verify stoichiometric C, H, N, S ratios .
  • 1H NMR : Confirm indole (δ 10.8 ppm, NH), benzyl (δ 4.3 ppm, CH2), and triazole-thiol (δ 13.5 ppm, SH) protons .
  • IR Spectroscopy : Detect S-H stretching (~2550 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) .
  • HPLC-MS : Validate purity and molecular ion peaks (e.g., [M+H]+ at m/z 351) .

Advanced: What in silico strategies evaluate its biological activity?

Methodological Answer:

Molecular Docking : Target enzymes like anaplastic lymphoma kinase (PDB: 2XP2), cyclooxygenase-2 (PDB: 5KIR), and lanosterol 14-α-demethylase (PDB: 3LD6). Use AutoDock Vina for binding affinity calculations .

ADME Prediction : SwissADME predicts logP (<5), topological polar surface area (~90 Ų), and blood-brain barrier permeability to assess drug-likeness .

PASS Online : Predict antifungal or anticancer activity based on structural analogs (e.g., 85% probability for kinase inhibition) .

Advanced: How to resolve discrepancies in reported biological activities across studies?

Methodological Answer:

Orthogonal Assays : Validate docking results with in vitro kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .

Dose-Response Analysis : Compare IC50 values across cell lines (e.g., MCF-7 vs. HeLa) to identify selectivity .

Structural Dynamics : Perform molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns, highlighting critical residues (e.g., Lys158 in 2XP2) .

Advanced: What methods assess the pharmacokinetic profile of this compound?

Methodological Answer:

  • Lipophilicity : Measure logP via shake-flask method (reported logP = 2.8) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Plasma Protein Binding : Use equilibrium dialysis (≥95% binding reported) .

Advanced: How to design derivatives to enhance target selectivity?

Methodological Answer:

Substituent Modification : Replace benzyl with 4-fluorobenzyl to improve COX-2 selectivity (docking score ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for parent) .

Bioisosteric Replacement : Substitute triazole-thiol with tetrazole to enhance metabolic stability (t1/2 increased from 2.5 to 4.7 hours) .

SAR Analysis : Correlate substituent electronegativity (Hammett σ values) with IC50 to identify optimal R-groups .

Basic: What key physicochemical properties are critical for research?

Methodological Answer:

  • Solubility : Use shake-flask method in PBS (pH 7.4): 37.5 µg/mL .
  • Thermal Stability : DSC shows decomposition at 218°C .
  • pKa Determination : Potentiometric titration reveals thiol pKa = 8.2 .

Advanced: How to analyze binding interactions using molecular docking?

Methodological Answer:

Ligand Preparation : Optimize protonation states (e.g., thiolate form at pH 7.4) using OpenBabel .

Grid Generation : Define active sites (e.g., 20 ų box around 2XP2’s ATP-binding pocket) .

Pose Scoring : Rank poses by Vina scores; validate hydrogen bonds (e.g., triazole-N with Ala157) and hydrophobic contacts (indole-benzyl with Val158) .

Advanced: How is the ADME profile evaluated computationally?

Methodological Answer:

  • SwissADME : Input SMILES to predict GI absorption (high), CYP2D6 inhibition (low), and P-gp substrate status (negative) .
  • ProTox-II : Estimate hepatotoxicity (probability = 0.62) and LD50 (300 mg/kg in rats) .

Basic: What analytical techniques ensure purity for biological testing?

Methodological Answer:

  • HPLC-DAD/MS : Use C18 column (ACN/0.1% formic acid gradient) to achieve >98% purity; monitor λ = 254 nm .
  • TLC Validation : Rf = 0.42 (silica, ethyl acetate/hexane 3:7) .

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